3-(Azidopropyl)triethoxysilane

Vue d'ensemble

Description

3-(Azidopropyl)triethoxysilane is a chemical compound used as an immobilization agent for metal ions . It is typically synthesized by reacting triethoxysilane with azide .

Synthesis Analysis

3-(Azidopropyl)triethoxysilane is typically synthesized by reacting triethoxysilane with azide . In a study, SBA-15 mesoporous silica was functionalized with azidopropyl groups using azidopropyltriethoxysilane through both one-pot co-condensation and post-synthetic grafting .

Molecular Structure Analysis

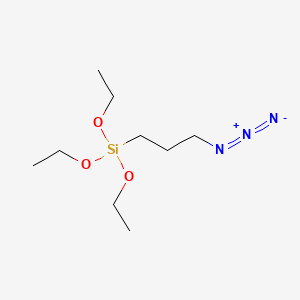

The molecular formula of 3-(Azidopropyl)triethoxysilane is C9H21N3O3Si . Its average mass is 247.367 Da and its monoisotopic mass is 247.135223 Da .

Chemical Reactions Analysis

In the context of chemical reactions, 3-(Azidopropyl)triethoxysilane has been used to functionalize SBA-15 mesoporous silica with azidopropyl groups . This functionalization allows for very efficient chemoselective CuAAC in water, making it an attractive platform for the development of covalently anchored catalysts, enzymes, and sensors .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Azidopropyl)triethoxysilane include a density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors (6), number of H bond donors (0), number of freely rotating bonds (10), and no violations of Rule of 5 . Its ACD/LogP is 2.23 .

Applications De Recherche Scientifique

Gene Delivery Systems

- APTES-modified iron oxide nanoparticles have been evaluated for biomedical applications, including medical imaging and drug delivery. A study developed a gene delivery system combining these nanoparticles with cationic polymers, enhancing gene-binding capacity and improving gene transfection efficiency for DNA and siRNA in both adherent and suspension cells. This system shows promise for gene therapy due to its biocompatibility, high gene-carrying ability, and very low cytotoxicity (Zu-de Zhang et al., 2013).

Electrodeposition and Sensor Applications

- Films based on APTES have been electrodeposited on polycrystalline gold and gold electrodes, showing potential for sensor applications. These films have been used as part of a surface plasmon resonance biosensor to monitor specific proteins (G. Herlem et al., 2008).

Surface Functionalization and Bioconjugation

- APTES is commonly used for functionalizing glass substrates, forming an amine-reactive film. Research has shown that films prepared by vapor-phase deposition offer a larger number of accessible amino groups and are preferred for bioconjugation applications due to their uniformity and fewer domains (Wei Wang & M. W. Vaughn, 2008).

Chemosensors for Biogenic Amines

- Novel organosilicon-based chemosensors using APTES have been developed for the recognition of biogenic amines. These chemosensors show high affinity towards specific amines, opening new avenues in analytical chemistry (Gurjaspreet Singh et al., 2014).

Surface Wettability Studies

- The wetting properties of APTES self-assembled monolayers have been systematically investigated, revealing unique nonideal wetting related to the APTES structure. These findings are significant for engineering applications where surface wettability is crucial (Xiangxuan Zeng et al., 2011).

Cell Delivery Applications

- APTES has been used to coat paper matrices for cell delivery applications. These functionalized matrices support the adhesion, growth, and proliferation of various cell types and have potential in tissue repair and the development of humanized animal models (T. Agarwal et al., 2019).

Nanoparticle Functionalization

- APTES has been used to functionalize silicium dioxide nanoparticles for developing photoactivatable CO-releasing molecules. This research demonstrates the potential of APTES-functionalized nanoparticles in targeted drug delivery, especially intreating solid tumors (G. Dördelmann et al., 2011).

Nanomaterial Synthesis and Functionalization

- The synthesis of octakis(3-azidopropyl)octasilsesquioxane from octakis(3-aminopropyl)octasilsesquioxane showcases its utility as a nanobuilding block for creating highly functionalized cube-octameric polyhedral oligosilsesquioxane frameworks. This indicates its potential in nanotechnology and materials science (B. Trastoy et al., 2010).

Magnetite Nanoparticles Coating

- Magnetite nanoparticles coated with APTES have been studied for their superparamagnetic behavior and potential in binding biological molecules, drugs, and metals. This has implications for magnetic separation procedures in various fields, including biomedicine (M. Yamaura et al., 2004).

Surface Chemistry and Protein Adsorption

- Studies on APTES interaction with silicon surfaces have provided insights into the mechanism of silane grafting, its influence on protein adsorption, and optimal conditions for creating stable silane layers. This research is relevant to the fields of surface chemistry and biomaterials (N. Aissaoui et al., 2012).

Environmental Applications

- APTES grafting on cocoa shell, an agricultural by-product, has shown improved CO2 adsorption capacity. This highlights the potential of APTES-modified materials in environmental applications, particularly in carbon capture and storage (R. Bargougui et al., 2018).

Catalysis and Polymer Synthesis

- APTES-functionalized Fe3O4@SiO2 nanoparticles have been used as a catalyst in the synthesis of spirooxindoles, demonstrating high catalytic activity under mild conditions. This is significant for green chemistry and pharmaceutical synthesis (Fatemeh Alemi-Tameh et al., 2018).

Photoelectrocatalytic Applications

- The fabrication of an APTES-supported zinc oxide-silver nanocomposite material for methanol oxidation under photoelectrocatalytic conditions indicates APTES's role in enhancing photocurrent generation and performance in photoelectrochemical applications (K. Rokesh et al., 2016).

Safety And Hazards

Orientations Futures

The ease of synthesis for the azide-labeled SBA-15 material together with its ability to undergo very efficient chemoselective CuAAC in water would make it a very attractive platform for the development of covalently anchored catalysts, enzymes, and sensors . This suggests potential future directions in the development of high-value applications .

Propriétés

IUPAC Name |

3-azidopropyl(triethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3O3Si/c1-4-13-16(14-5-2,15-6-3)9-7-8-11-12-10/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFNCWQATZVOGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCN=[N+]=[N-])(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101003292 | |

| Record name | (3-Azidopropyl)(triethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101003292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Azidopropyl)triethoxysilane | |

CAS RN |

83315-69-9 | |

| Record name | (3-Azidopropyl)triethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83315-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Azidopropyl)triethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083315699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Azidopropyl)(triethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101003292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(azidopropyl)triethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1591759.png)

![5,6-Dihydrobenzo[D]thiazol-7(4H)-one](/img/structure/B1591776.png)